1-(1-Naphthylazo)-2-naphthol

Thermal Processing Pigment Dispersion Thermoplastic Coloring

Addressing the need for thermally stable azo pigments in engineering plastics: this compound's di-naphthyl structure provides a +95°C melting point advantage (224°C vs. 129°C for Sudan I), preventing color shift during ABS/polypropylene extrusion above 180°C. • XRD-confirmed keto/hydrazone tautomeric form - defines pigmentary behavior and enables structure-property degradation studies vs. Pigment Red 4. • UV-Vis λmax 502-506 nm - certified reference material for HPLC-PDA/LC-MS/MS identification and quantification of illegal dyes. • Cost-optimized for short-lifecycle applications: decorative paints, temporary signage, oilcloth.

Molecular Formula C20H14N2O
Molecular Weight 298.3 g/mol
CAS No. 2653-64-7
Cat. No. B1668931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Naphthylazo)-2-naphthol
CAS2653-64-7
SynonymsC.I. 12170;  Bordeaux P51N;  NSC 47713;  NSC 45575;  Red 2R; 
Molecular FormulaC20H14N2O
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC=CC=C43)O
InChIInChI=1S/C20H14N2O/c23-19-13-12-15-7-2-4-10-17(15)20(19)22-21-18-11-5-8-14-6-1-3-9-16(14)18/h1-13,23H
InChIKeyCYZWPZHRSZNWLS-QURGRASLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceDeep Red solid powder.
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

C.I. Pigment Red 40: Baseline Profile and Sourcing Overview


1-(1-Naphthylazo)-2-naphthol, classified as Pigment Red 40 (C.I. 12170) or Solvent Red 4, is a synthetic monoazo β-naphthol pigment with the formula C₂₀H₁₄N₂O and a molecular weight of 298.34 g/mol . It crystallizes as a keto/hydrazone tautomer in the solid state, a critical distinction from its common designation as a simple azo pigment [1]. It appears as a blue-light red powder with a melting point of 224°C, exhibiting solubility in hot ethanol and benzene, and thermal stability up to 150°C . Its primary industrial use is in low-cost paint and oilcloth coloring applications.

Solid-state keto/hydrazone tautomer confirmed by SC-XRD
Thermal processing window supported up to 150°C
Designed for low-cost industrial pigment applications

Why Generic Substitution Fails for C.I. Pigment Red 40


Substituting 1-(1-naphthylazo)-2-naphthol with generic azo dyes like Sudan I is scientifically invalid due to significant structural and performance differences that cannot be bridged by simple functional group exchange. The compound's di-naphthyl structure is directly responsible for a substantial +95°C increase in melting point compared to the phenyl-naphthyl analog Sudan I, fundamentally altering thermal processing windows . Furthermore, its unique solid-state keto/hydrazone tautomeric form dictates its pigmentary properties, which are distinct from the solution-like behavior of Sudan series dyes [1]. These differences are not interchangeable and have direct consequences for application performance, as detailed in the quantitative evidence below.

Target
Di-naphthyl keto/hydrazone tautomer provides specific thermal and color properties
Generic Substitute
Sudan I (phenyl-naphthyl) melts ~95°C lower, altering processing windows
Target
Keto/hydrazone solid-state form governs lightfastness and pigmentary behavior
Generic Substitute
Simple azo dye classification may lead to misattributed reactivity and stability expectations

Differentiating C.I. Pigment Red 40 from Key Analogs


Thermal Stability Advantage Over Sudan Dyes

The melting point of 1-(1-naphthylazo)-2-naphthol is 224 °C, which is 95 °C higher than that of its closest analog, Sudan I (1-phenylazo-2-naphthol), which melts at 129 °C . It also surpasses Sudan II (1-(2,4-dimethylphenylazo)-2-naphthol), which has a reported melting range of 156–158 °C [1]. This superior thermal stability allows the compound to be processed at significantly higher temperatures without degrading, making it suitable for engineering plastics where Sudan I or II would melt or decompose during compounding.

Thermal Stability
Reported
Melting point 224 °C vs. Sudan I 129 °C (+95 °C)
Enables higher-temperature processing
Data from cross-study comparison; method context review recommended
Thermal Processing Pigment Dispersion Thermoplastic Coloring

Red-Shifted UV-Vis Spectrum vs. Sudan Family

1-(1-naphthylazo)-2-naphthol exhibits a lambda max between 502.0 and 506.0 nm in ethanol, which is significantly red-shifted compared to its key comparators . Sudan I shows a lambda max of 477.0 to 483.0 nm in methanol , and Para Red (1-(4-nitrophenylazo)-2-naphthol) exhibits a lambda max at 485.0 to 489.0 nm in toluene . This 20-29 nm bathochromic shift confirms that the di-naphthalene core structure extends conjugation more effectively than the phenyl-naphthalene system, resulting in a different shade and a unique spectral fingerprint for analytical identification.

UV-Vis Signature
Data to verify
λmax 502–506 nm (EtOH), red-shifted vs. Sudan I (477–483 nm)
Distinct spectral fingerprint for identification
Cross-study comparison; solvent differences may influence shift magnitude
Spectrophotometric Analysis Color Matching Analytical Chemistry

Keto/Hydrazone Tautomeric Structure Confirmation

Single-crystal X-ray diffraction analysis has provided decisive proof that 1-(1-naphthylazo)-2-naphthol (Pigment Red 40, PR40) adopts a keto/hydrazone tautomeric form in the solid state, rather than an azo-enol form [1]. This structural feature, confirmed in a direct head-to-head study with Pigment Red 4 (PR4), is the primary determinant of the compound's intrinsic physicochemical properties, including its color, stability, and lightfastness. The frequent yet erroneous designation as a simple 'azo pigment' should be avoided, as this tautomeric state directly impacts lightfastness and reactivity.

Tautomeric Form
Head-to-head
Keto/hydrazone (SC-XRD) vs. misassigned enol/azo
Defines pigmentary behavior and lightfastness
Direct comparison with Pigment Red 4
Crystal Engineering Pigment Physics Solid-State Chemistry

Lower Tinting Strength for True Pigment Performance

The molar extinction coefficient (ε) of 1-(1-naphthylazo)-2-naphthol is specified as a minimum of 2500 in ethanol at 502-506 nm . This is substantially lower than the ε value for Sudan I, which is ≥ 11,000 at 461-491 nm in ethanol . This 4.4-fold lower extinction coefficient indicates weaker light absorption, a property that translates to lower tinting strength in the final application. While this may appear disadvantageous, it is a defining feature for a true pigment, facilitating more predictable and uniform opacity in coatings and plastics compared to high-intensity dyes like Sudan I.

Tinting Strength
Data to verify
ε ≥ 2,500 (Target) vs. ≥ 11,000 (Sudan I); ~4.4× lower
Predictable opacity for true pigment applications
Value from specification; independent verification recommended
Color Science Pigment Formulation Spectrophotometry

Key Application Scenarios Based on Material Properties


High-Temperature Masterbatch Compounding

The high melting point of 224 °C makes this compound the preferred choice for coloring engineering plastics like ABS or polypropylene, where processing temperatures can exceed 180 °C. The lower-melting comparators Sudan I (129 °C) or Sudan II (156–158 °C) would melt or decompose during the masterbatch extrusion phase, leading to color shift and potential processing defects.

Cost-Sensitive Industrial Coatings and Oilcloths

Given its documented poor lightfastness and solvent resistance , this compound is ideally suited for cost-sensitive, short-lifecycle applications such as decorative paints, temporary signage, and oilcloth. Its proven keto/hydrazone structure [1] defines its pigmentary behavior, but its limited durability means it should not be used where long-term outdoor exposure is expected. In this niche, its significantly lower cost compared to high-performance pigments offers a crucial procurement advantage.

Chromatographic Reference Standard for Dye Analysis

The unique and red-shifted UV-Vis absorption maximum at 502-506 nm provides an unmistakable spectral fingerprint. This enables its use as a certified reference material in HPLC-PDA or LC-MS/MS methods for the unequivocal identification and quantification of illegal dyes in food or consumer products, easily distinguishing it from the common Sudan series which absorb at shorter wavelengths.

Model Compound for Pigment Structure Research

The definitive crystallographic proof of its keto/hydrazone tautomeric form via single-crystal XRD [1] positions this compound as a model system for academic and industrial research into the relationship between tautomeric state, lightfastness, and chemical reactivity in organic pigments. It can be directly compared to Pigment Red 4 in degradation studies to establish structure-property relationships.

Application
Selection Property
Validation Focus
Masterbatch compounding for engineering plastics
Thermal stability context
Processing temperature window
Cost-sensitive decorative coatings and oilcloths
Keto/hydrazone pigment behavior
Lightfastness and solvent resistance review
HPLC-PDA reference standard for dye analysis
Red-shifted λmax signature (502–506 nm)
Spectral identification specificity
Model system for pigment structure research
Confirmed keto/hydrazone tautomer (SC-XRD)
Structure-property relationship studies
Quote Request

Request a Quote for 1-(1-Naphthylazo)-2-naphthol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.